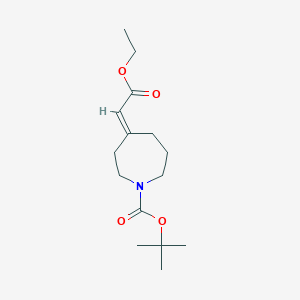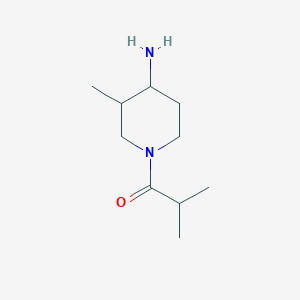![molecular formula C10H12ClFN2S2 B1447863 6-フルオロ-3-(2-(メチルチオ)エチル)ベンゾ[d]チアゾール-2(3H)-イミン塩酸塩 CAS No. 2034157-61-2](/img/structure/B1447863.png)
6-フルオロ-3-(2-(メチルチオ)エチル)ベンゾ[d]チアゾール-2(3H)-イミン塩酸塩
説明
The compound “6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride” is likely a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .科学的研究の応用
抗酸化作用
6-フルオロ-3-(2-(メチルチオ)エチル)ベンゾ[d]チアゾール-2(3H)-イミン塩酸塩: とその誘導体は、潜在的な抗酸化作用について研究されています。抗酸化物質は、フリーラジカルによって引き起こされる酸化ストレスから細胞を保護する上で重要です。 この化合物は、生物系における酸化損傷を防止するのに役立つ新しい分子の合成に使用できます。酸化損傷は、さまざまな慢性疾患の根本的な原因です。 .
抗菌および抗真菌作用
チアゾール誘導体(問題の誘導体を含む)は、有望な抗菌および抗真菌活性を示しています。これらは、耐性菌株および真菌を標的とする新しい薬物の開発に使用でき、従来の抗生物質および抗真菌剤の代替手段を提供します。 これは、薬剤耐性感染症との闘いにおいて特に重要です。 .
抗腫瘍および細胞毒性薬の開発
研究によると、チアゾール化合物は抗腫瘍および細胞毒性効果を示す可能性があります。これにより、さまざまな形態のがんを治療するために使用できる新しい化学療法薬の設計に役立ちます。 癌細胞における細胞増殖の阻害とアポトーシスの誘導能力は、腫瘍学において重要な関心を集めています。 .
神経保護剤
チアゾール誘導体の神経保護の可能性は、別の関心の的となっています。これらの化合物は、神経細胞を損傷から保護することにより、神経変性疾患の治療に貢献する可能性があります。 アルツハイマー病やパーキンソン病などの病状の管理に役立つ薬物の合成において役割を果たす可能性があります。 .
抗炎症および鎮痛作用
抗炎症特性により、チアゾール誘導体は、現在の薬物と比べて副作用の少ない新しい抗炎症薬の開発に使用できます。 さらに、鎮痛作用により、鎮痛薬の開発候補となり、慢性疼痛の管理に特に役立ちます。 .
降圧剤
チアゾール化合物は、降圧作用と関連付けられています。これは、新しい血圧降下薬の合成に使用できることを示唆しています。 高血圧の蔓延を考えると、より効果的で安全な降圧薬が常に必要とされています。 .
作用機序
Target of Action
The primary targets of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole derivatives are known to interact with their targets in a way that results in a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
The specific biochemical pathways affected by 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole derivatives have been found to affect a variety of pathways, leading to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the environment in which it is administered .
将来の方向性
生化学分析
Biochemical Properties
Additionally, 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can bind to proteins involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase. These interactions help modulate the cellular redox state, potentially offering protective effects against oxidative damage .
Cellular Effects
In non-cancerous cells, 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can influence gene expression by modulating transcription factors. This modulation can lead to changes in cellular metabolism, including alterations in glucose uptake and utilization, which are vital for maintaining cellular energy balance .
Molecular Mechanism
Furthermore, 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can induce conformational changes in proteins, affecting their function. These changes can lead to the activation or inhibition of downstream signaling pathways, ultimately influencing cellular responses such as proliferation, differentiation, and apoptosis .
特性
IUPAC Name |
6-fluoro-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2S2.ClH/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12;/h2-3,6,12H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCFNTSJAULVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN1C2=C(C=C(C=C2)F)SC1=N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1447788.png)
![1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1447790.png)


![4-[[1-(4-Fluorophenyl)-5-(4-isopropylphenyl)-2-methyl-pyrrol-3-yl]methyl]morpholine](/img/structure/B1447796.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine](/img/structure/B1447798.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B1447799.png)
